molecular formula C13H12BrN3O B14901430 5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide

5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide

Cat. No.: B14901430
M. Wt: 306.16 g/mol
InChI Key: KODMTNPPPRCUJM-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide is an organic compound with the molecular formula C13H12BrN3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 2-amino-1-(pyridin-2-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced amine derivative .

Scientific Research Applications

5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide is unique due to its specific substitution pattern and the presence of both bromine and nicotinamide moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H12BrN3O

Molecular Weight

306.16 g/mol

IUPAC Name

5-bromo-N-(1-pyridin-2-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H12BrN3O/c1-9(12-4-2-3-5-16-12)17-13(18)10-6-11(14)8-15-7-10/h2-9H,1H3,(H,17,18)

InChI Key

KODMTNPPPRCUJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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